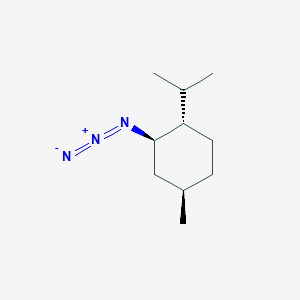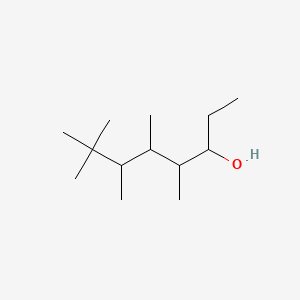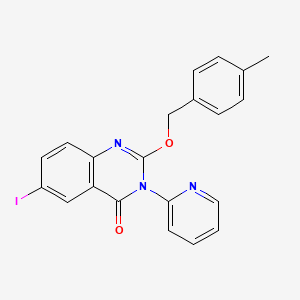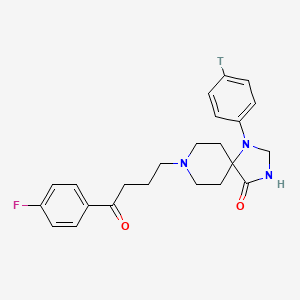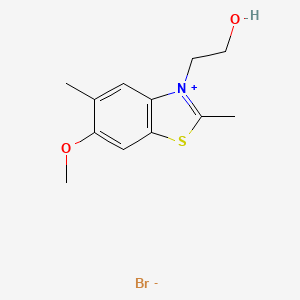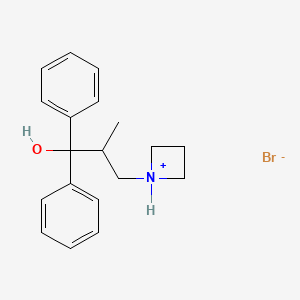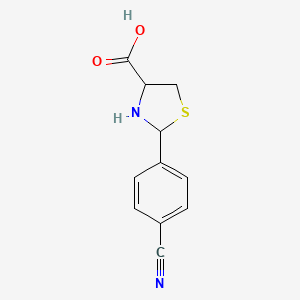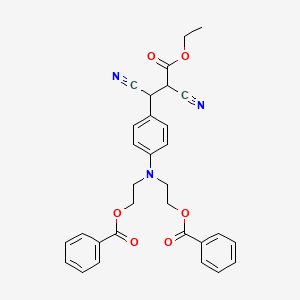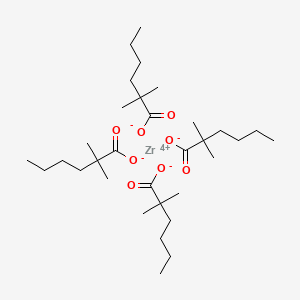
Zirconium tetra(dimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium tetra(dimethylhexanoate) is a chemical compound with the molecular formula C32H60O8Zr. It is a zirconium-based organometallic compound, where zirconium is coordinated with four dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and as a precursor for the synthesis of other zirconium-containing compounds.
Preparation Methods
The synthesis of zirconium tetra(dimethylhexanoate) typically involves the reaction of zirconium tetrachloride with dimethylhexanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
[ \text{ZrCl}_4 + 4 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Zr(C}8\text{H}{16}\text{O}_2)_4 + 4 \text{HCl} ]
In industrial settings, the production of zirconium tetra(dimethylhexanoate) may involve more sophisticated techniques such as sol-gel processes, hydrothermal synthesis, or the use of surfactants to control the morphology and surface area of the final product .
Chemical Reactions Analysis
Zirconium tetra(dimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium dioxide (ZrO2), a material with significant industrial applications.
Reduction: Reduction reactions can convert zirconium tetra(dimethylhexanoate) to lower oxidation states of zirconium.
Substitution: The dimethylhexanoate ligands can be substituted with other ligands, such as alkoxides or halides, to form different zirconium complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or lithium aluminum hydride, and various organic ligands for substitution reactions .
Scientific Research Applications
Zirconium tetra(dimethylhexanoate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of zirconium tetra(dimethylhexanoate) depends on its application. In catalysis, the zirconium center acts as a Lewis acid, facilitating various chemical transformations. In biological systems, zirconium compounds can interact with biomolecules, potentially disrupting cellular processes or serving as carriers for therapeutic agents .
Comparison with Similar Compounds
Zirconium tetra(dimethylhexanoate) can be compared with other zirconium-based compounds such as:
Zirconium tetra-n-butoxide: Used as a precursor in the sol-gel synthesis of zirconia.
Zirconium tetrachloride: A common starting material for the synthesis of various zirconium compounds.
Zirconium tetra-n-propanolate: Used in the production of polyurethane adhesives.
Zirconium tetra(dimethylhexanoate) is unique due to its specific ligand environment, which can influence its reactivity and applications in different fields .
Properties
CAS No. |
94086-48-3 |
|---|---|
Molecular Formula |
C32H60O8Zr |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
2,2-dimethylhexanoate;zirconium(4+) |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-4-5-6-8(2,3)7(9)10;/h4*4-6H2,1-3H3,(H,9,10);/q;;;;+4/p-4 |
InChI Key |
NZLIUBMNCNJISK-UHFFFAOYSA-J |
Canonical SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


